molecular formula C16H17ClN2O3S B7466097 N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide

N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide

Cat. No. B7466097
M. Wt: 352.8 g/mol
InChI Key: BWFFHHPTFZXPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. This molecule has shown promising results in preclinical studies, and it is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.

Mechanism of Action

N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide blocks the activation and proliferation of B cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxic effects observed at therapeutic doses. The molecule has also been shown to have good oral bioavailability, which makes it a suitable candidate for oral administration in clinical settings.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide in laboratory experiments include its high potency and selectivity for BTK, which allows for precise modulation of B cell signaling pathways. The limitations of using N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide include its complex synthesis process, which requires specialized expertise in organic chemistry, as well as its relatively high cost compared to other small molecule inhibitors.

Future Directions

There are several potential future directions for the development and application of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide. One possible direction is the use of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Another potential direction is the development of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulation of B cell signaling pathways. Finally, the use of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide in other types of cancer, such as solid tumors, is also an area of active research.

Synthesis Methods

The synthesis of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of an intermediate compound, which is then converted into N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide through a series of chemical reactions. The overall synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to modulate the immune response in autoimmune disorders. The molecule has also been studied in vitro and in vivo for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-19(7-8-22-13-5-2-4-12(17)10-13)15(20)11-18-16(21)14-6-3-9-23-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFFHHPTFZXPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC(=CC=C1)Cl)C(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.